molecular formula C17H17NO2 B2953931 3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone CAS No. 314054-13-2

3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone

Cat. No. B2953931
CAS RN: 314054-13-2
M. Wt: 267.328
InChI Key: ISOIKTAKKIUWNB-UHFFFAOYSA-N
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Description

The compound “3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone” is a complex organic molecule that contains a quinoline ring and a methoxyphenyl group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, a series of compounds was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a methoxyphenyl group, and a methanone group . The exact structure would need to be determined through analytical and spectral data, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the methoxy group might participate in ether cleavage reactions, and the carbonyl group in the methanone could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a quinoline ring are colorless, hygroscopic liquids that are slightly soluble in cold water but dissolve readily in hot water and most organic solvents .

Scientific Research Applications

Anti-Cancer Research

This compound is utilized in the synthesis of stilbene and dihydrostilbene derivatives , which are being investigated for their potential as anti-cancer agents . These derivatives are of interest due to their ability to interfere with the proliferation of cancer cells.

HIV-1 Inhibition

Researchers are exploring the use of this compound in the creation of coumarin dimers . These dimers show promise in inhibiting HIV-1 activity, which could lead to new treatments for HIV/AIDS .

Safety And Hazards

The safety and hazards associated with this compound are not available from the current information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, as well as optimizing its synthesis and characterizing its physical and chemical properties .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-11H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOIKTAKKIUWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone

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